molecular formula C6H12O4 B564102 (2S,3S,5R)-2-methoxyoxane-3,5-diol CAS No. 19773-91-2

(2S,3S,5R)-2-methoxyoxane-3,5-diol

Cat. No.: B564102
CAS No.: 19773-91-2
M. Wt: 148.158
InChI Key: AETGLKBIBTXLMD-SRQIZXRXSA-N
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Description

(2S,3S,5R)-2-methoxyoxane-3,5-diol is a chiral compound with a specific stereochemistry It is a derivative of oxane, a six-membered ring ether, and contains methoxy and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5R)-2-methoxyoxane-3,5-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method includes the preparation of engineering bacteria containing carbonyl reductase, followed by the reduction reaction in the presence of glucose dehydrogenase, hydrogen donor, and cofactor.

Industrial Production Methods

For industrial production, the method involving carbonyl reductase is advantageous due to its simplicity, environmental friendliness, and high yield. The process is scalable and can be easily adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5R)-2-methoxyoxane-3,5-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the diol groups into carbonyl groups.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

(2S,3S,5R)-2-methoxyoxane-3,5-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3S,5R)-2-methoxyoxane-3,5-diol exerts its effects involves its interaction with specific molecular targets. The compound’s diol groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s biological effects .

Properties

CAS No.

19773-91-2

Molecular Formula

C6H12O4

Molecular Weight

148.158

IUPAC Name

(2S,3S,5R)-2-methoxyoxane-3,5-diol

InChI

InChI=1S/C6H12O4/c1-9-6-5(8)2-4(7)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6+/m1/s1

InChI Key

AETGLKBIBTXLMD-SRQIZXRXSA-N

SMILES

COC1C(CC(CO1)O)O

Synonyms

Methyl 3-deoxy-β-L-erythro-pentopyranoside

Origin of Product

United States

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